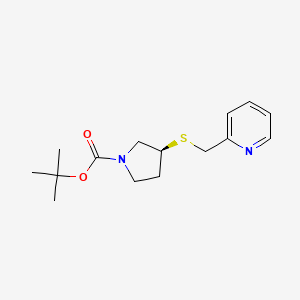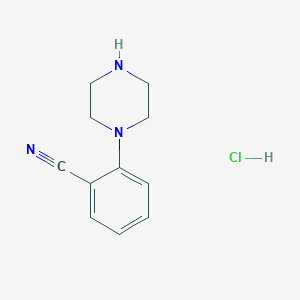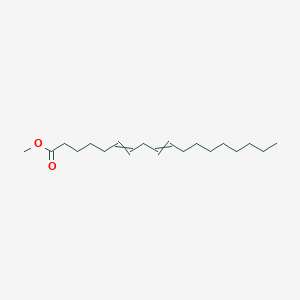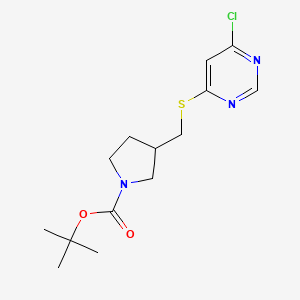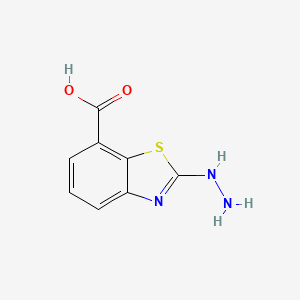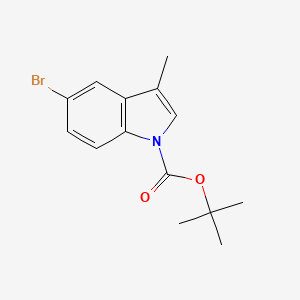
Tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 3-position on the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate typically involves the bromination of 3-methylindole followed by esterification. One common method includes:
Bromination: 3-methylindole is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5-position.
Esterification: The resulting 5-bromo-3-methylindole is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, modifying the electronic properties of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation and reduction reactions modify the indole ring, potentially leading to new functionalized indole derivatives.
- Hydrolysis of the ester group produces 5-bromo-3-methylindole-1-carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of indole-based biological activities, including enzyme inhibition and receptor binding.
Medicine: It is a precursor in the development of pharmaceutical agents with potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the indole ring can influence binding affinity and specificity, while the tert-butyl ester group can affect the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
- Tert-butyl 5-bromo-1h-indole-1-carboxylate
- Tert-butyl 3-methyl-1h-indole-1-carboxylate
- Tert-butyl 5-chloro-3-methyl-1h-indole-1-carboxylate
Comparison:
- Tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate is unique due to the combination of the bromine atom at the 5-position and the methyl group at the 3-position, which can significantly influence its reactivity and biological activity compared to other similar compounds.
- Tert-butyl 5-bromo-1h-indole-1-carboxylate lacks the methyl group, which may result in different chemical and biological properties.
- Tert-butyl 3-methyl-1h-indole-1-carboxylate lacks the bromine atom, affecting its reactivity in substitution reactions.
- Tert-butyl 5-chloro-3-methyl-1h-indole-1-carboxylate has a chlorine atom instead of bromine, which can alter its electronic properties and reactivity.
Propriétés
Formule moléculaire |
C14H16BrNO2 |
|---|---|
Poids moléculaire |
310.19 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-3-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16BrNO2/c1-9-8-16(13(17)18-14(2,3)4)12-6-5-10(15)7-11(9)12/h5-8H,1-4H3 |
Clé InChI |
SIGRVXMHHCSAMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



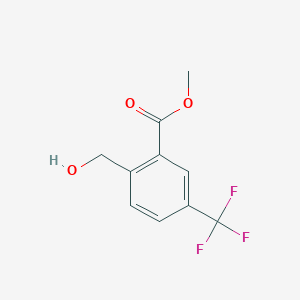
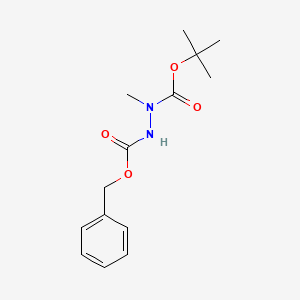
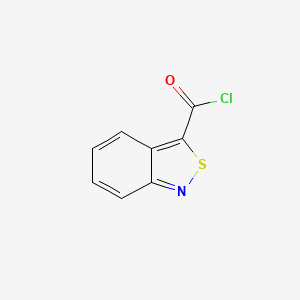
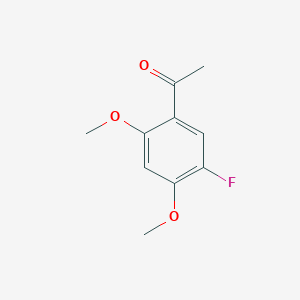
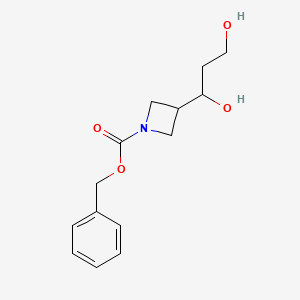
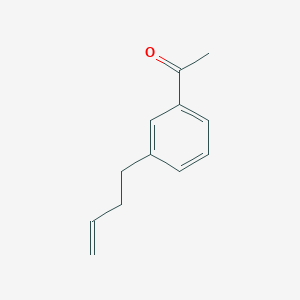
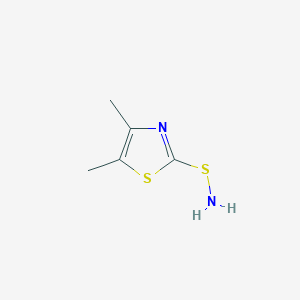
![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
